

Application Notes and Protocols: 4-Amino-3,5-dimethylphenol in Pharmaceutical Contexts

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **4-Amino-3,5-dimethylphenol**, a versatile chemical intermediate with applications in pharmaceutical research and development. This document details its primary role as a significant metabolite of the widely used local anesthetic, Lidocaine, and provides a detailed protocol for its chemical synthesis. While its direct application as a building block for the synthesis of other distinct pharmaceutical compounds is not extensively documented in publicly available literature, its inherent chemical functionalities—a reactive aromatic amine and a phenolic hydroxyl group—present potential for its use in the generation of novel compound libraries for drug discovery.

Profile of 4-Amino-3,5-dimethylphenol

4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline and a member of the phenol class of compounds.^[1] It is most notably recognized as a major urinary metabolite of Lidocaine.^{[1][2][3]}

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
CAS Number	3096-70-6	[1]
Appearance	Brown solid	[3]
Melting Point	163 °C	[3]
Boiling Point	296.5 °C at 760 mmHg	[3]
Solubility	Soluble in Methanol	

Role as a Metabolite of Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver. One of the key metabolic pathways involves the formation of **4-Amino-3,5-dimethylphenol**. Understanding this metabolic pathway is crucial for pharmacokinetic and toxicological studies of Lidocaine.

The metabolic conversion of Lidocaine to **4-Amino-3,5-dimethylphenol** involves several enzymatic steps, primarily mediated by cytochrome P450 enzymes. The pathway highlights the biotransformation of the parent drug into a more polar metabolite to facilitate its excretion from the body.



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Caption: Metabolic pathway of Lidocaine to **4-Amino-3,5-dimethylphenol**.

Experimental Protocols

Synthesis of 4-Amino-3,5-dimethylphenol

This protocol describes a common method for the synthesis of **4-Amino-3,5-dimethylphenol** starting from 3,5-dimethylphenol. The synthesis involves a diazotization reaction followed by a reduction.

Materials:

- 3,5-Dimethylphenol
- Sodium sulfanilate dihydrate
- Sodium nitrite
- Concentrated hydrochloric acid
- Sodium hydroxide
- Sodium dithionite (sodium hydrosulfite)
- Ice
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

Equipment:

- Beakers
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Heating mantle
- Büchner funnel and filter flask

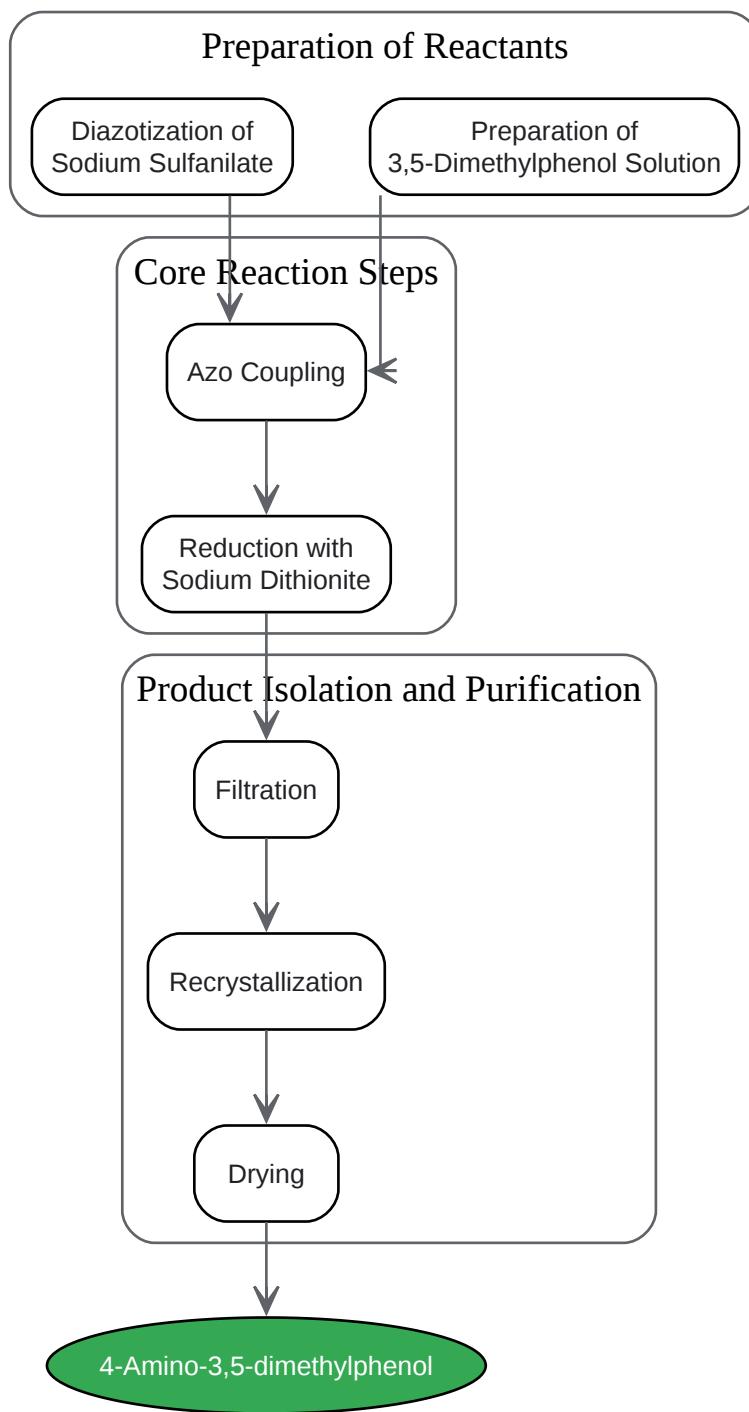
- Rotary evaporator

Procedure:[3][4]

- Preparation of Solution A (Diazo component):
 - In a 50 mL beaker, dissolve 5.78 g (25.0 mmol) of sodium sulfanilate dihydrate in 20 mL of deionized water.
 - To this solution, add 1.90 g (27.5 mmol) of sodium nitrite dissolved in 4 mL of deionized water.
 - In a separate 100 mL beaker, place 5.1 mL of concentrated hydrochloric acid and 30 g of ice.
 - Slowly add the sodium sulfanilate/sodium nitrite solution dropwise to the cold hydrochloric acid solution while stirring in an ice bath.
 - Continue stirring in the ice bath for 20 minutes to ensure complete diazotization.
- Preparation of the Coupling Component Solution:
 - In a 250 mL beaker, dissolve 3.05 g (25.0 mmol) of 3,5-dimethylphenol in 30 mL of deionized water containing 5.50 g (138 mmol) of sodium hydroxide. Use an ice bath to control the temperature during dissolution.
- Azo Coupling:
 - Slowly add Solution A (the diazonium salt solution) dropwise to the cold solution of 3,5-dimethylphenol with vigorous stirring in an ice bath.
 - After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. A colored azo dye should precipitate.
- Reduction to the Amine:
 - Heat the reaction mixture to 65-75 °C.

- Gradually add solid sodium dithionite (approximately 16.8 g, 96.5 mmol) in portions until the color of the solution disappears, indicating the reduction of the azo group.
- Once the solution is colorless, cool it to room temperature and stir for an additional 30 minutes to allow the product to precipitate fully.

- Isolation and Purification:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold deionized water.
 - The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
 - Dry the purified **4-Amino-3,5-dimethylphenol** to a constant weight. A yield of approximately 72% can be expected.[3][4]



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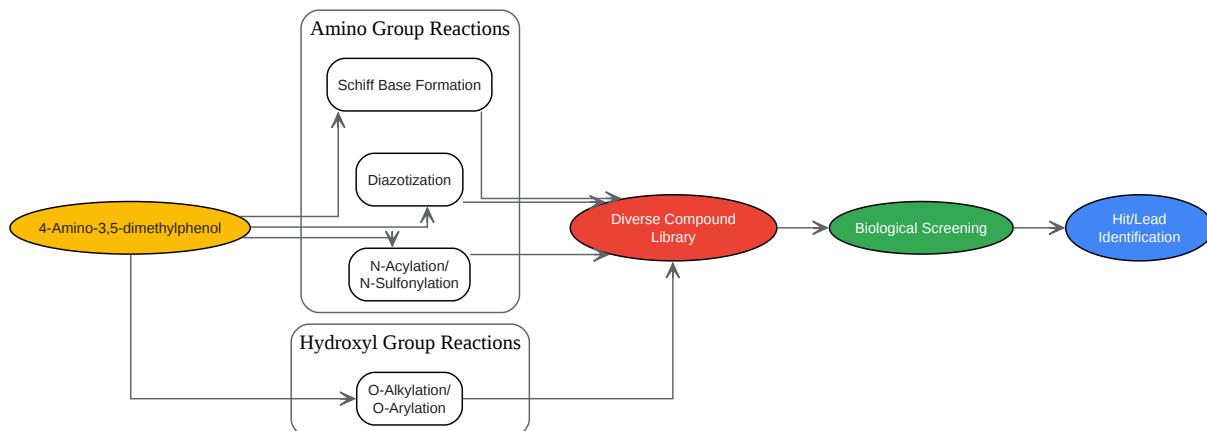
Caption: Experimental workflow for the synthesis of **4-Amino-3,5-dimethylphenol**.

Potential as a Building Block in Drug Discovery

While specific examples of marketed drugs synthesized directly from **4-Amino-3,5-dimethylphenol** are not prominent in the literature, its structure presents opportunities for the synthesis of novel bioactive molecules. The amino and hydroxyl groups can be functionalized through various chemical reactions to generate libraries of compounds for screening.

Potential Synthetic Transformations:

- **N-Acylation/N-Sulfonylation:** The amino group can be readily acylated or sulfonylated to introduce a wide range of substituents, potentially leading to compounds with diverse biological activities.
- **Diazotization and Sandmeyer-type Reactions:** The amino group can be converted to a diazonium salt, which can then be substituted with various functionalities (e.g., halogens, cyano group) through Sandmeyer or related reactions.
- **O-Alkylation/O-Arylation:** The phenolic hydroxyl group can be alkylated or arylated to form ethers, a common moiety in many pharmaceutical compounds.
- **Condensation Reactions:** The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified or screened for biological activity.



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